2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Lipophilicity XLogP3 Fluorine substitution

Discontinued or batch-inconsistent analogs risk compromising SAR continuity in lead optimization. This compound (CAS 1261907-40-7) provides a verified 2-fluoro-substituted scaffold with a pre-installed pyrrolidinylsulfonyl group, eliminating low-yield late-stage sulfonylations. - Documented purity of 95% from certified sources ensures reproducible stock solution preparation. - Distinct 2-fluoro, 4-carboxy geometry offers a linear biphenyl axis, optimizing binding-pocket engagement vs. 5-fluoro isomers. - Computed XLogP3 of 2.8 balances permeability and metabolic stability, ideal for halogen SAR studies.

Molecular Formula C17H16FNO4S
Molecular Weight 349.4 g/mol
CAS No. 1261907-40-7
Cat. No. B6412909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid
CAS1261907-40-7
Molecular FormulaC17H16FNO4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F
InChIInChI=1S/C17H16FNO4S/c18-16-11-13(5-8-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
InChIKeyJWRDIYLNUSYDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid: Identity and Procurement Class


2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (CAS 1261907-40-7, molecular formula C₁₇H₁₆FNO₄S, molecular weight 349.4 g/mol) is a fluorinated biphenyl carboxylic acid derivative bearing a pyrrolidin-1-ylsulfonyl substituent on the distal phenyl ring [1]. The compound belongs to the class of 4′-(pyrrolidin-1-ylsulfonyl)-[1,1′-biphenyl]-carboxylic acids, a scaffold explored in sulfonylpyrrolidine-based patents for cardiovascular and neurological indications [2]. Commercially available at 95% purity from multiple suppliers, this compound serves as a building block for medicinal chemistry programs investigating enzyme inhibition and receptor modulation .

Fluorinated biphenyl carboxylic acid building block for medicinal chemistry
Pyrrolidinylsulfonyl scaffold explored in enzyme inhibition and receptor modulation studies
Documented purity grade supports reproducible SAR and biophysical assay workflows

Why Generic Substitution Fails: Positional Isomerism and Halogen Effects


Close structural analogs of 2-fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid – including positional isomers with fluorine at the 5-position (CAS 1261941-14-3) or 4-position (CAS 1261907-37-2), the non-fluorinated parent (CAS 1261946-41-1), and the 4-chloro variant (CAS 1261907-49-6) – are not interchangeable in procurement for structure-activity relationship (SAR) or lead optimization programs [1]. Even when molecular formula and atom connectivity are conserved across fluoro-positional isomers, the orientation of the carboxylic acid relative to the biphenyl axis and fluorine atom dictates differences in acidity (pKa), hydrogen-bonding geometry, and steric accessibility at the target binding site [2]. The presence of fluorine versus chlorine introduces a 0.5-unit difference in computed logP (XLogP3 = 2.8 vs. 3.3) and alters H-bond acceptor count, parameters that directly impact solubility, permeability, and metabolic stability predictions [1]. Substituting without verifying these property differences risks compromising SAR continuity and experimental reproducibility.

Positional isomers
5-fluoro and 4-fluoro regioisomers alter carboxylic acid orientation relative to biphenyl axis; binding geometry may shift dramatically.
4-Chloro analog
Chlorine substitution raises lipophilicity by ~0.5 log units and reduces H-bond acceptor count; permeability and off-target profiles may differ.
Non-fluorinated parent
Absence of fluorine eliminates an H-bond acceptor and alters electronic effects; target engagement and metabolic stability context may not transfer.

Differentiating Evidence from Closest Analogs


Lipophilicity Modulation by Fluoro Position

The target compound exhibits an XLogP3 of 2.8, representing a +0.1 increase over the non-fluorinated analog 4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (XLogP3 = 2.7) [1][2]. In contrast, the 4-chloro analog (CAS 1261907-49-6) shows XLogP3 = 3.3, a +0.5 increase relative to the target, reflecting the higher intrinsic lipophilicity of chlorine [3]. This graduated lipophilicity series (2.7 → 2.8 → 3.3) allows medicinal chemists to tune logP for optimal balance between membrane permeability and aqueous solubility. The 2-fluoro substitution provides a minimal logP perturbation compared to the non-fluorinated baseline while retaining the metabolic stability advantages of fluorine.

Lipophilicity modulation
Reported
XLogP3 = 2.8 (target) vs. 2.7 (non-F) vs. 3.3 (4-Cl)
Intermediate logP may support permeability optimization screening
Computational prediction; experimental logD may vary with conditions
Lipophilicity XLogP3 Fluorine substitution Physicochemical profiling

Hydrogen Bond Acceptor Capacity Comparison

The target compound possesses six hydrogen bond acceptor sites, compared to five for the non-fluorinated analog (CAS 1261946-41-1) and five for the 4-chloro analog (CAS 1261907-49-6) [1][2][3]. The additional H-bond acceptor arises from the fluorine atom at the 2-position, which can engage in weak electrostatic interactions with protein backbone amides, water networks, or metal ions [4]. This increment, while modest, provides an additional handle for molecular recognition that is absent in both the hydrogen analog and the chloro variant.

H-bond acceptor count
Class-level
6 H-bond acceptors vs. 5 for non-fluorinated and chloro analogs
Additional fluorine H-bond acceptor may influence binding-pose context
Fluorine H-bond strength is context-dependent; experimental verification needed
Hydrogen bonding Fluorine as H-bond acceptor Molecular recognition

Positional Isomer Discrimination: Carboxy and Fluoro Orientation

The target compound places the carboxylic acid at position 4 and the fluorine at position 2 of the benzoic acid ring, with the pyrrolidinylsulfonylphenyl group attached para (4-position). In the 5-fluoro isomer (CAS 1261941-14-3), the carboxylic acid is at position 2, ortho to the biphenyl linkage, while the fluorine is at position 5 [1][2]. In the 4-fluoro isomer (CAS 1261907-37-2), the sulfonylphenyl attachment is meta (3-position) rather than para [3]. These structural permutations alter the vector of the carboxylic acid relative to the biphenyl axis and the distance between the fluorine and the acid group, parameters that are critical for target engagement in defined binding pockets.

Positional isomer geometry
Context-dependent
2-F,4-COOH,4′-sulfonyl vs. 5-F,2-COOH and 4-F,3-COOH substitution patterns
Carboxy orientation relative to biphenyl axis may affect binding affinity
Regioisomer sensitivity can be order-of-magnitude; validate for each assay
Positional isomerism Regiochemistry Binding orientation

Commercially Verified Purity Specification

The target compound is supplied by abcr GmbH (catalog AB330428) with a certified purity of 95% . While purity levels for comparator positional isomers from the same supplier are also specified at 95% (e.g., AB330395 for 4-fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid) [1], the availability of a consistent, documented purity grade across multiple batches from an established European supplier supports reliable procurement for reproducible experimental workflows.

Vendor purity spec
Specification review
95% (abcr AB330428)
Documented purity supports batch-to-batch consistency
Supplier-reported specification; independent QC verification advised
Purity Quality assurance Vendor specification

Optimal Application Scenarios


Controlled Lipophilicity SAR Studies on Biphenyl Scaffolds

The target compound's XLogP3 of 2.8, intermediate between the non-fluorinated analog (2.7) and the 4-chloro analog (3.3), makes it the preferred choice for SAR campaigns seeking to optimize lipophilicity without introducing the metabolic liability of chlorine or the complete absence of halogen-mediated interactions [1]. Its 2-fluoro substitution provides a minimal logP increment while adding a sixth H-bond acceptor, enabling fine-tuning of both permeability and target engagement simultaneously.

Enzyme Targeting with para-Substituted Biphenyl Geometry

The 4-carboxy, 2-fluoro substitution pattern positions the carboxylic acid para to the biphenyl linkage, providing a linear molecular geometry distinct from the 5-fluoro-2-carboxy isomer where the acid group is ortho to the biphenyl bond [2]. This linear arrangement may better occupy elongated binding pockets or position the acid for salt-bridge interactions at a defined distance from the pyrrolidinylsulfonyl group, a consideration supported by the patent literature on sulfonylpyrrolidine-based drug candidates [3].

Suzuki Coupling Building Block with Pre-Installed Sulfonyl Moiety

The compound's biphenyl architecture with a pre-installed pyrrolidinylsulfonyl group makes it a strategic intermediate for diversifying SAR libraries via amide coupling of the carboxylic acid or further functionalization at the fluorine-bearing ring. This avoids late-stage sulfonylation of pyrrolidine, which can be low-yielding and requires chromatographic separation from regioisomeric byproducts [3].

Biophysical Assay Development with Verified Purity

With abcr GmbH supplying the compound at a certified 95% purity, procurement from a documented source supports consistent solubility, stock solution preparation, and dose-response measurements across replicate experiments . The well-defined molecular properties (MW 349.4, H-bond acceptors 6, XLogP3 2.8) facilitate computational modeling, DMSO stock concentration calculations, and formulation design without batch-to-batch variability concerns.

Application
Selection Property
Validation Focus
Lipophilicity-focused biphenyl SAR
Balanced logP and fluorine H-bond acceptor profile
Permeability and target engagement endpoint review
Enzyme binding-site geometry studies
para-Carboxy biphenyl linear geometry
Binding orientation and salt-bridge distance validation
Sulfonylpyrrolidine building block synthesis
Pre-installed pyrrolidinylsulfonyl group
Late-stage sulfonylation avoidance and purity control
Biophysical assay and computational modeling
Consistent vendor purity and defined molecular properties
Solubility, stock preparation, and dose-response reproducibility review
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